![molecular formula C18H22N2O4 B2787149 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide CAS No. 2034270-69-2](/img/structure/B2787149.png)
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives has been studied extensively. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
For instance, some benzofuran derivatives have shown significant anticancer activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
For example, some benzofuran derivatives have been found to inhibit tumor growth, suggesting they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide. One potential direction is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the use of this compound as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the immunomodulatory effects of this compound and its potential applications in the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide involves the reaction of 2-(benzofuran-2-yl)-2-hydroxypropanoic acid with cyclopentylamine in the presence of a coupling agent. The resulting product is then treated with oxalyl chloride to form this compound.
Scientific Research Applications
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and immunology. In neuroscience, this compound has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders. In cancer research, this compound has been studied for its anti-tumor properties and has shown potential as a chemotherapeutic agent. In immunology, this compound has been studied for its immunomodulatory effects and its potential to treat autoimmune diseases.
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(23,15-10-12-6-2-5-9-14(12)24-15)11-19-16(21)17(22)20-13-7-3-4-8-13/h2,5-6,9-10,13,23H,3-4,7-8,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRELHGXDHFCPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CCCC1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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